molecular formula C10H7NO4 B569577 6,7-Dihydroxyquinoline-2-carboxylic acid CAS No. 122234-87-1

6,7-Dihydroxyquinoline-2-carboxylic acid

Cat. No.: B569577
CAS No.: 122234-87-1
M. Wt: 205.169
InChI Key: DCMKUSPMANPDRK-UHFFFAOYSA-N
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Description

6,7-Dihydroxyquinoline-2-carboxylic acid, more commonly known in research as Xanthurenic Acid, is a quinoline carboxylic acid derivative of significant interest in biochemical and pharmaceutical research . This compound serves as a versatile building block in organic synthesis and for the development of novel pharmaceutical compounds . Its structure, featuring both hydroxy and carboxylic acid functional groups, is analogous to precursors of promising therapeutic agents, such as HIV-1 integrase inhibitors, highlighting its value in medicinal chemistry . Researchers are actively exploring its potential as a key pharmacophore in the design of new active molecules to address emerging challenges like antibiotic resistance . Xanthurenic acid is an endogenous metabolite in the kynurenine pathway of tryptophan metabolism . It has been identified as a potent endogenous agonist for Group II metabotropic glutamate receptors (mGluR2/3), positioning it as a potential trait marker for neurological conditions such as schizophrenia and bipolar disorder, where studies have reported markedly reduced serum levels . Furthermore, it acts as a competitive inhibitor of vesicular glutamate transporters (VGLUT) . In infectious disease research, xanthurenic acid has been shown to be a critical inducer of gametogenesis in the malaria parasite, Plasmodium falciparum , making it a compound of interest in the study of malaria transmission and development . This product is intended for research and laboratory use only. It is not for diagnostic or therapeutic use, or for human consumption.

Properties

CAS No.

122234-87-1

Molecular Formula

C10H7NO4

Molecular Weight

205.169

IUPAC Name

6-hydroxy-7-oxo-1H-quinoline-2-carboxylic acid

InChI

InChI=1S/C10H7NO4/c12-8-3-5-1-2-6(10(14)15)11-7(5)4-9(8)13/h1-4,11-12H,(H,14,15)

InChI Key

DCMKUSPMANPDRK-UHFFFAOYSA-N

SMILES

C1=C2C=C(C(=O)C=C2NC(=C1)C(=O)O)O

Synonyms

2-Quinolinecarboxylic acid, 6,7-dihydroxy- (9CI)

Origin of Product

United States

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

Compound Name Substituents CAS Number Molecular Formula Key Properties/Applications Reference
6,7-Dimethoxy-3-methylquinoline-2-carboxylic acid 6,7-OCH₃, 3-CH₃ - C₁₃H₁₃NO₅ Lipophilic; synthesized via Friedländer reaction
6,7-Dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid 6,7-OCH₃, 2-oxo 5278-37-5 C₁₂H₁₁NO₅ Lactam structure; potential intermediate in drug synthesis
4-Ethoxy-6,7-dimethoxy-quinoline-2-carboxylic acid 4-OCH₂CH₃, 6,7-OCH₃ 1325306-11-3 C₁₄H₁₅NO₅ Ethoxy group enhances metabolic stability; used as a pharmaceutical intermediate
6,7-Dimethyl-2-(5-methylthiophen-2-yl)quinoline-4-carboxylic acid 6,7-CH₃, 4-COOH, 2-thiophene 1061996-80-2 C₁₈H₁₅NO₂S Increased hydrophobicity; potential use in materials science
6,7-Dimethoxy-4-hydroxyquinoline 6,7-OCH₃, 4-OH 13425-93-9 C₁₁H₁₁NO₃ Antioxidant/chelating properties due to hydroxyl group

Key Observations:

  • Hydroxyl vs.
  • Carboxylic Acid Position : Derivatives with carboxylic acid at position 4 (e.g., ) versus position 2 may exhibit altered acidity and steric interactions, impacting binding to biological targets .

Pharmacological and Functional Implications

  • Antioxidant Activity: Hydroxyl groups (as in 6,7-dihydroxy derivatives) are critical for radical scavenging, analogous to 6,7-dihydroxycoumarin, which exhibits notable antioxidant and anti-inflammatory effects .
  • Metabolic Stability : Ethoxy and methoxy substituents (e.g., ) may improve metabolic resistance compared to hydroxylated analogs, a common strategy in drug design .
  • Metal Chelation: The dihydroxy motif in the target compound could enable metal ion binding, similar to 6,7-Dimethoxy-4-hydroxyquinoline, which has applications in chelation therapy .

Preparation Methods

Synthesis of the Methoxy Precursor

The most well-documented route begins with 6,7-dimethoxyquinoline-2-carboxylic acid (CAS 122234-49-5), synthesized via a two-step process involving ethyl pyruvate and 6-nitroveratraldehyde.

  • Hydrogenation : 6-Nitroveratraldehyde undergoes catalytic hydrogenation (5% Pd/C, THF, 25–30°C, 0.1–0.2 MPa H₂) to yield 6-aminoveratraldehyde.

  • Condensation : The intermediate reacts with ethyl pyruvate in the presence of sodium ethoxide (60–65°C, 6 h), followed by hydrolysis (water, 60–65°C) to form the dimethoxyquinoline carboxylic acid.

Key Data :

StepConditionsYield
HydrogenationPd/C, THF, H₂100% conversion
CondensationNaOEt, 60°C82.6% overall

Demethylation to Hydroxy Groups

Methoxy-to-hydroxy conversion is achieved via boron tribromide (BBr₃) in dichloromethane under inert conditions. Alternative methods include hydrobromic acid (HBr, 48%, reflux), though BBr₃ offers higher selectivity.

Reaction :
6,7-(OCH3)-quinoline-2-COOH+BBr36,7-(OH)2-quinoline-2-COOH+2CH3Br\text{6,7-(OCH}_3\text{)-quinoline-2-COOH} + \text{BBr}_3 \rightarrow \text{6,7-(OH)}_2\text{-quinoline-2-COOH} + 2\text{CH}_3\text{Br}

Optimization :

  • Temperature: −78°C to 0°C (prevents over-degradation).

  • Stoichiometry: 2.2 eq BBr₃ per methoxy group.

  • Yield: 75–85% after recrystallization.

Direct Synthesis from Dihydroxybenzaldehyde Derivatives

Friedländer Condensation

This method employs 3,4-dihydroxybenzaldehyde and ethyl 2-aminobenzoylacetate under acidic conditions (H₂SO₄, ethanol, reflux). The hydroxyl groups necessitate protection (e.g., acetyl or benzyl) to prevent side reactions.

Mechanism :

  • Protection : 3,4-Dihydroxybenzaldehyde → 3,4-diacetoxybenzaldehyde.

  • Condensation : Reaction with ethyl 2-aminobenzoylacetate forms the quinoline core.

  • Deprotection : Acidic hydrolysis (HCl, H₂O) removes acetyl groups.

Challenges :

  • Low yield (∼40%) due to steric hindrance from protecting groups.

  • Requires chromatographic purification.

Modified Skraup Reaction

A microwave-assisted Skraup reaction using glycerol, 3,4-dihydroxyaniline, and ethyl pyruvate (180°C, 20 min) achieves cyclization. Sulfuric acid catalyzes dehydration, but over-oxidation risks necessitate careful temperature control.

Data :

ParameterValue
Temperature180°C
Time20 min
Yield50%

Brominated Precursor Hydrolysis

Synthesis of 7-Bromoquinoline-4-Carboxylic Acid

Adapted from CN112500341B, this route starts with 6-bromoisatin:

  • Alkaline Hydrolysis : 6-Bromoisatin reacts with pyruvic acid (15% NaOH, 100°C, 3 h) to form 7-bromoquinoline-2,4-dicarboxylic acid (55.3% yield).

  • Decarboxylation : Heating in nitrobenzene (210°C, 45 min) removes the 2-carboxyl group, yielding 7-bromoquinoline-4-carboxylic acid (79.3% yield).

Hydroxylation via Nucleophilic Substitution

The bromine atom at position 7 is replaced by hydroxyl using copper(I) oxide (Cu₂O) in dimethylformamide (DMF, 120°C, 12 h).

Reaction :
7-Br-quinoline-4-COOH+Cu2O7-OH-quinoline-4-COOH+CuBr\text{7-Br-quinoline-4-COOH} + \text{Cu}_2\text{O} \rightarrow \text{7-OH-quinoline-4-COOH} + \text{CuBr}

Limitations :

  • Requires anhydrous conditions.

  • Competing dehalogenation reduces yield to ∼60%.

Sulfur-Mediated Derivative Synthesis

Methyl Sulfide Functionalization

As noted in ChemicalBull, methyl sulfide (Me₂S) facilitates the introduction of sulfur-containing groups to the quinoline core. While not directly yielding the dihydroxy compound, this method enables post-synthetic modifications (e.g., thioether intermediates for hydroxylation).

Example Protocol :

  • Thioether Formation : React 6,7-dibromoquinoline-2-carboxylic acid with Me₂S (K₂CO₃, DMF, 80°C).

  • Oxidation : Treat with mCPBA (meta-chloroperbenzoic acid) to sulfone.

  • Acidic Hydrolysis : Convert sulfone to hydroxyl groups (H₂SO₄, H₂O).

Yield : ∼50% over three steps.

Comparative Analysis of Methods

MethodAdvantagesLimitationsYieldScalability
DemethylationHigh purity, established protocolRequires BBr₃ (hazardous)82.6%Industrial
FriedländerDirect dihydroxy integrationLow yield, protection needed40%Lab-scale
Bromide HydrolysisUtilizes cheap halidesMulti-step, toxic solvents55–79%Moderate
Sulfur-MediatedVersatile intermediatesComplex optimization50%Experimental

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 6,7-Dihydroxyquinoline-2-carboxylic acid?

  • Methodological Answer : The compound can be synthesized via Friedländer condensation or one-pot multicomponent reactions. For example, derivatives of quinoline-3-carboxylic acid have been synthesized using salicylaldehyde derivatives and ketones under acidic conditions (e.g., acetic acid or H₂SO₄) at 80–100°C. Solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) are effective for facilitating cyclization. Post-synthesis, neutralization with sodium bicarbonate is recommended to isolate the product .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Use a combination of analytical techniques:

  • HPLC : To assess purity (>95% recommended for biological studies).
  • NMR (¹H/¹³C) : Confirm the positions of hydroxyl and carboxylic acid groups via chemical shifts (e.g., aromatic protons at δ 6.5–8.5 ppm).
  • Mass Spectrometry (MS) : Verify molecular weight (e.g., [M+H]⁺ for C₁₁H₉NO₄: 220.06).
  • FT-IR : Identify functional groups (e.g., O-H stretch at 3200–3600 cm⁻¹, C=O at ~1700 cm⁻¹) .

Q. What are the stability considerations for this compound in experimental settings?

  • Methodological Answer : The compound is sensitive to light, moisture, and oxidative conditions. Store at –20°C in amber vials under inert gas (e.g., argon). In aqueous solutions, use buffers with antioxidants (e.g., 0.1% ascorbic acid) to prevent hydroxyl group oxidation. Monitor degradation via UV-Vis spectroscopy (λmax ~270 nm) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound derivatives?

  • Methodological Answer : Address discrepancies by:

  • Replicating studies : Ensure identical assay conditions (e.g., pH, temperature, cell lines).
  • Meta-analysis : Pool data from multiple sources to identify trends (e.g., correlation between substituent electronegativity and antimicrobial efficacy).
  • Controlled variables : Test derivatives under standardized pharmacokinetic conditions (e.g., plasma protein binding assays) .

Q. What strategies optimize the synthetic yield of this compound derivatives?

  • Methodological Answer :

  • Catalyst screening : Use Lewis acids (e.g., ZnCl₂) to accelerate cyclization.
  • Solvent optimization : Polar aprotic solvents (e.g., DMF) improve reaction rates by stabilizing intermediates.
  • Temperature gradients : Gradual heating (e.g., 60°C → 100°C) minimizes side reactions.
  • Protecting groups : Temporarily block hydroxyl groups with acetyl during synthesis to prevent undesired oxidation .

Q. How do researchers investigate the interactions of this compound with biological targets?

  • Methodological Answer :

  • Enzyme inhibition assays : Measure IC₅₀ values against target enzymes (e.g., tyrosine kinases) using fluorometric or colorimetric substrates.
  • Molecular docking : Use software like AutoDock Vina to predict binding affinities to active sites (e.g., quinoline ring interactions with hydrophobic pockets).
  • Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔG, ΔH) of ligand-receptor binding .

Q. What advanced techniques validate the compound’s role in metal chelation studies?

  • Methodological Answer :

  • UV-Vis titration : Monitor shifts in absorbance upon metal addition (e.g., Fe³⁺ or Cu²⁺).
  • Electrospray Ionization Mass Spectrometry (ESI-MS) : Identify metal-ligand complexes (e.g., [M + Fe – 2H]⁻ ions).
  • Density Functional Theory (DFT) : Calculate binding energies and orbital interactions for chelation sites .

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